

# Application Notes and Protocols for the Synthesis of 4-Aminooxane-4-carbonitrile

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## Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

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This document provides a detailed protocol for the synthesis of **4-Aminooxane-4-carbonitrile**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of  $\alpha$ -aminonitriles.

## Introduction

**4-Aminooxane-4-carbonitrile** is a heterocyclic compound with potential applications as an intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a substituted oxane ring, makes it an attractive scaffold for exploring new chemical space in drug development. The protocol outlined below describes a one-pot synthesis from the readily available starting material, oxan-4-one.

## Reaction Principle

The synthesis of **4-Aminooxane-4-carbonitrile** is achieved via a Strecker synthesis. This reaction involves the treatment of a ketone, in this case, oxan-4-one, with a source of ammonia (ammonium chloride) and a cyanide salt (potassium cyanide). The reaction proceeds through the in situ formation of an iminium ion, which is then attacked by the cyanide ion to yield the final  $\alpha$ -aminonitrile product.

## Materials and Reagents

A comprehensive list of the necessary materials and reagents for the synthesis is provided in the table below.

Reagent/Material	Chemical Formula	Molar Mass ( g/mol )	Concentration	Quantity	Notes
Oxan-4-one	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	100.12	-	10.0 g (0.1 mol)	Starting material
Ammonium Chloride	NH <sub>4</sub> Cl	53.49	-	6.42 g (0.12 mol)	Ammonia source
Potassium Cyanide	KCN	65.12	-	7.81 g (0.12 mol)	Cyanide source
Methanol	CH <sub>3</sub> OH	32.04	-	100 mL	Solvent
Dichloromethane	CH <sub>2</sub> Cl <sub>2</sub>	84.93	-	As needed	Extraction solvent
Saturated NaCl solution	NaCl(aq)	-	-	As needed	For washing
Anhydrous MgSO <sub>4</sub>	MgSO <sub>4</sub>	120.37	-	As needed	Drying agent

## Experimental Protocol

**Safety Precautions:** This protocol involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. In case of contact with skin or inhalation, seek immediate medical attention. Acidic conditions should be avoided during the reaction and workup to prevent the formation of highly toxic hydrogen cyanide gas.

- Reaction Setup:
  - To a 250 mL round-bottom flask equipped with a magnetic stirrer, add oxan-4-one (10.0 g, 0.1 mol) and methanol (100 mL).

- Stir the mixture at room temperature until the oxan-4-one is completely dissolved.
- Addition of Reagents:
  - To the solution, add ammonium chloride (6.42 g, 0.12 mol) and potassium cyanide (7.81 g, 0.12 mol).
  - Seal the flask and stir the reaction mixture at room temperature.
- Reaction Monitoring:
  - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.
- Work-up and Extraction:
  - Once the reaction is complete, filter the reaction mixture to remove any insoluble salts.
  - Concentrate the filtrate under reduced pressure to remove the methanol.
  - To the residue, add 100 mL of water and extract the aqueous layer with dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL).
- Drying and Concentration:
  - Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
  - The crude **4-Aminooxane-4-carbonitrile** can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

- Characterization:
  - The structure and purity of the final product should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

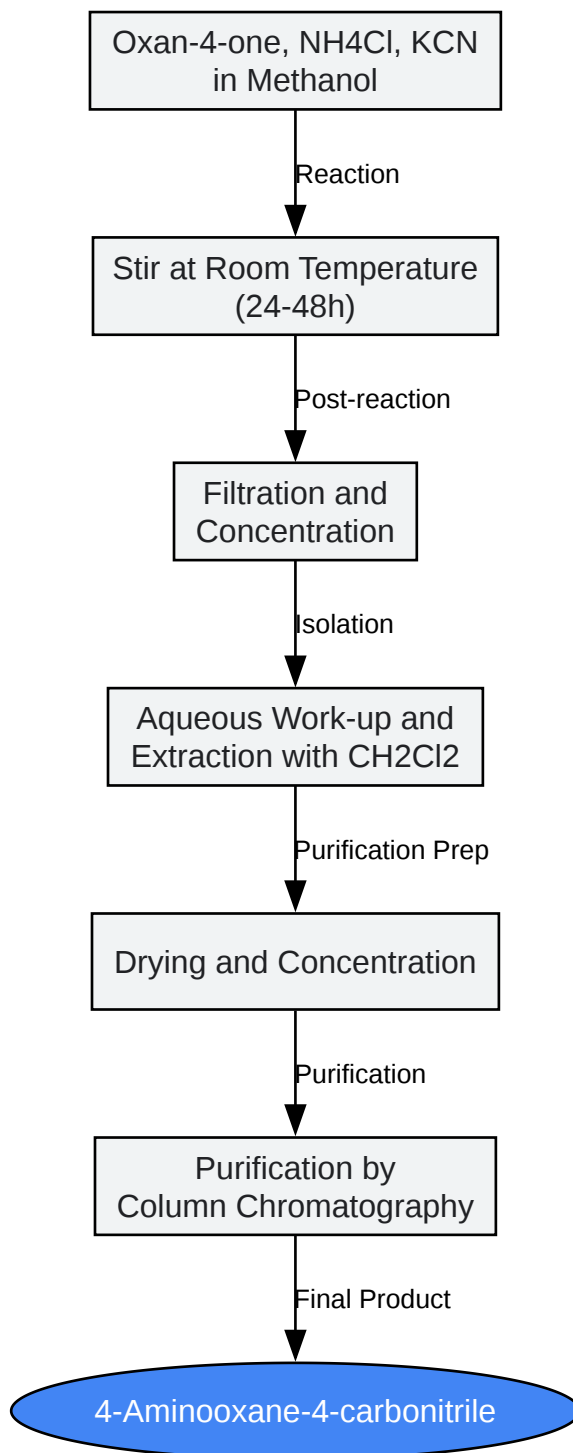
## Expected Yield

The expected yield for this reaction is in the range of 60-80%, based on similar Strecker reactions reported in the literature.

## Diagrams

Synthesis Workflow

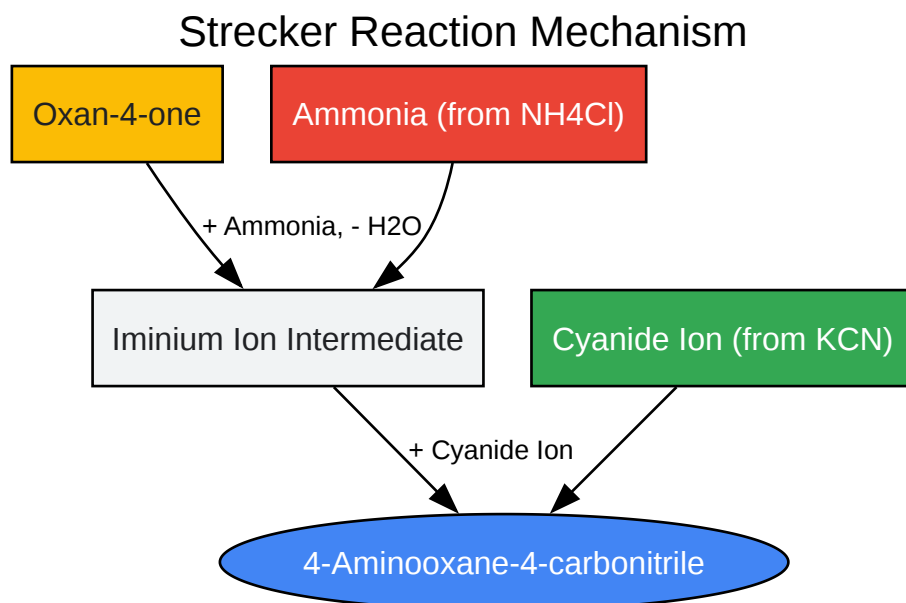
## Synthesis of 4-Aminooxane-4-carbonitrile



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Caption: A flowchart illustrating the key steps in the synthesis of **4-Aminooxane-4-carbonitrile**.

## Reaction Signaling Pathway



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Caption: The reaction pathway for the Strecker synthesis of **4-Aminooxane-4-carbonitrile**.

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